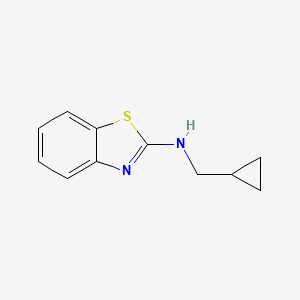
Methyl 4-hydroxy-2-naphthoate
Vue d'ensemble
Description
“Methyl 4-hydroxy-2-naphthoate” is a chemical compound with the CAS Number: 34205-71-5. Its molecular weight is 202.21 and its IUPAC name is methyl 4-oxo-3,4-dihydro-2-naphthalenecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 . This code represents the molecular structure of the compound. It’s physical form is not specified in the available resources .
Applications De Recherche Scientifique
Polymorphism in Methyl 4-hydroxy-2-naphthoate Derivatives
This compound derivatives, like methyl 3-hydroxy-2-naphthoate, have been studied for their polymorphism. These compounds have shown different crystal forms based on the solvent used for crystallization, indicating potential for diverse applications in supramolecular chemistry. Analysis techniques such as IR, UV-Visible spectroscopy, and computational methods reveal insights into their intermolecular interactions and optical properties, which are crucial for applications in material science and pharmaceuticals (Sahoo, Kumar, Kumar, & Kumar, 2020).
Synthesis and Derivative Formation
This compound serves as a precursor in the synthesis of various derivatives. For example, a method for synthesizing methyl-1-hydroxy-2-naphthoate derivatives involves a two-step approach with Heck coupling and Dieckmann cyclization. This method is notable for its efficiency and scale, highlighting the compound's role in the synthesis of complex organic molecules (Podeschwa & Rossen, 2015).
Photophysical Properties in Supramolecular Assemblies
The photophysical properties of this compound and its derivatives have been explored in various microenvironments. Studies have shown that these compounds, when placed in micelles or niosomes formed by nonionic surfactants, exhibit enhanced absorption and fluorescence intensity. This indicates their potential for use in fluorescence-based applications and in the study of microenvironmental effects on chemical compounds (Wang, Pan, Li, & Zhao, 2016).
Application in Liquid Crystal Synthesis
This compound derivatives are used in synthesizing liquid crystalline compounds. These compounds display mesomorphic behavior, which is essential for the development of liquid crystal displays and other optoelectronic devices. The study of their liquid crystalline properties helps in understanding the structure-activity relationships crucial for designing advanced materials (Thaker, Chothani, Dhimmar, Patel, Solanki, Patel, Kanojiya, & Tandel, 2012).
Chemosensing and Fluorescence Studies
This compound derivatives also play a role in chemosensing applications. Their structural features, such as hydroxyl and carboxyl groups, enable them to bind to metal ions, which can be utilized for detecting and quantifying metal ions in various environments. Their fluorescence propertiesmake them suitable for applications in sensors and optical devices. Studies have explored their utility in detecting properties for metal ion complexing, highlighting their potential in environmental monitoring and analytical chemistry (Kim, Kim, & Son, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 4-hydroxy-2-naphthoate primarily targets macrophages , which are major cells in inflammation . These cells play a crucial role in the pathogenesis of inflammation by secreting various inflammatory mediators .
Mode of Action
This compound interacts with its targets, the macrophages, by suppressing the NF-κB, JNK, and p38 MAPK pathways . This suppression inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .
Biochemical Pathways
The compound affects the NF-κB and MAPKs signaling pathways . The NF-κB pathway is an important regulator that controls the expression of many inflammation-related genes . The MAPKs pathway, on the other hand, is involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator .
Result of Action
The result of this compound’s action is the significant inhibition of the LPS-induced inflammatory response in murine macrophages . This is achieved through the suppression of NF-κB and MAPKs signaling pathways activation .
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator
Propriétés
IUPAC Name |
methyl 4-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBWWQMCPGCLPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


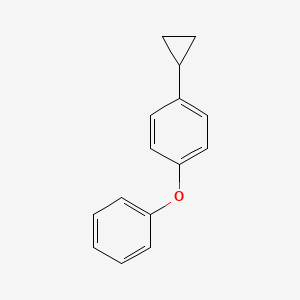

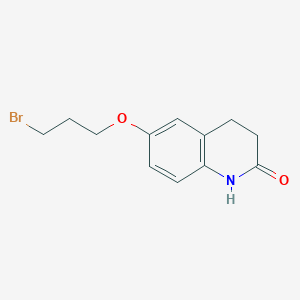
![1-(Thieno[2,3-b]pyridin-6-yl)ethanone](/img/structure/B1642072.png)
![1,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1642073.png)

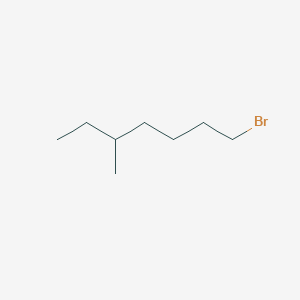
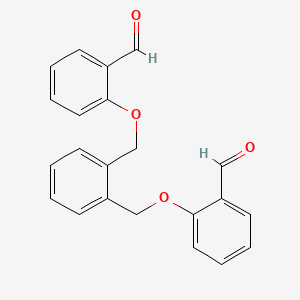
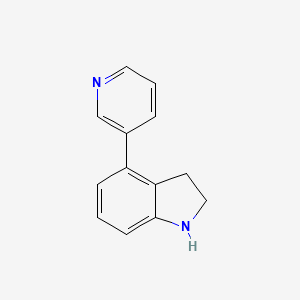
![7-Nitro-3,4-dihydro-2H-benzo[b]oxepine](/img/structure/B1642084.png)

![4,5,6,7-Tetrahydro-benzo[D]isoxazol-3-OL](/img/structure/B1642089.png)

